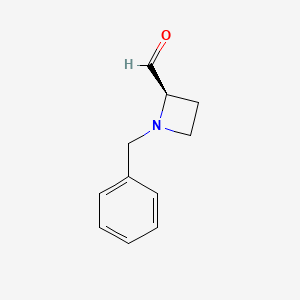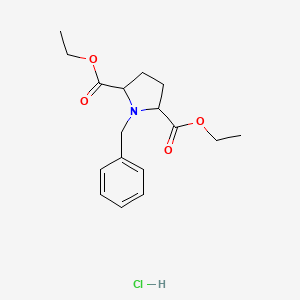
Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another approach is the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds between the benzyl and methylphenyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzyme active sites or receptor proteins, altering their activity . The benzyl and methylphenyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules .
Comparaison Avec Des Composés Similaires
Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: This compound has a pyrazole ring instead of a pyrrolidine ring, which affects its biological activity and chemical reactivity.
Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate: This compound contains an imidazo[4,5-b]pyridine ring, which provides different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-8-10-17(11-9-15)18-13-21(14-19(18)20(22)23-2)12-16-6-4-3-5-7-16/h3-11,18-19H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPTMMHPMAUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12275640.png)
![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)

![11-(4-Butoxyphenyl)-5-{[(2,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12275651.png)
![3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12275660.png)




![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(prop-2-en-1-ylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12275692.png)

![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12275704.png)
